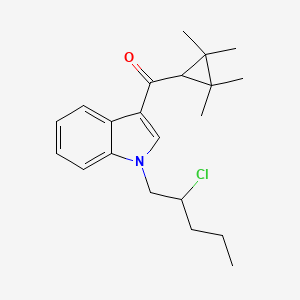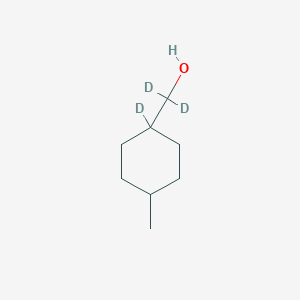
(1-(2-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR-144 N-(2-chloropentyl) analog is a synthetic cannabinoid which differs from the parent compound, UR-144, by the addition of chloride to the 2 position of the pentyl chain. The physiological and toxicological properties of this compound have not been studied. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Identification and Analysis in Herbal Products
1-(2-Chloropentyl)-1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has been identified in commercial 'legal high' products, including herbal, resin, and powder forms. Research conducted on these products has led to the identification of this compound and related compounds, contributing significantly to the forensic analysis and understanding of new synthetic cannabinoids present in the market (Kavanagh et al., 2013).
Pharmacological Characterization
This compound has been characterized for its affinity towards cannabinoid receptors CB1 and CB2. Studies conducted to understand its pharmacological characteristics have found that components present in small amounts in products can contribute significantly to the effects of a major component, especially if they have sufficient pharmacological activities. Such characterization is vital in the control of illegal and potentially illegal drug products (Ichikawa et al., 2016).
Synthesis and Spectroscopic Analysis
The emergence patterns of synthetic cannabinoids like this compound have been utilized to predict those that may appear on the drug market in the future. Synthesis and spectroscopic data, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier transform infrared (FTIR) spectroscopy, have been presented for this and related cannabinoids. This research is significant for the identification of unknown compounds and contributes to the structural elucidation of new synthetic cannabinoids (Carlsson et al., 2016).
Impact on Human Health
The genotoxic properties of similar compounds have been investigated to understand their potential health impacts. Studies have found that such compounds can induce micronuclei formation as a consequence of chromosomal aberrations, indicating that consumption might cause tumors in the respiratory tract of consumers (Ferk et al., 2016).
Legal and Regulatory Perspectives
This compound has been placed into Schedule I of the Controlled Substances Act, which imposes regulatory controls and sanctions on handling. Such scheduling actions are critical for understanding the legal and regulatory perspectives surrounding new synthetic drugs (Federal Register, 2016).
Eigenschaften
Produktname |
(1-(2-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
|---|---|
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 |
IUPAC-Name |
[1-(2-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28ClNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 |
InChI-Schlüssel |
LLABSRDDBNPMOI-UHFFFAOYSA-N |
SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)Cl |
Synonyme |
(1-(2-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





